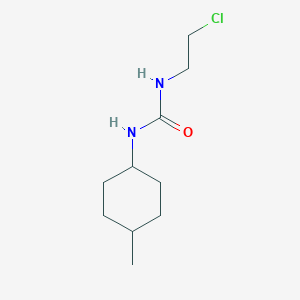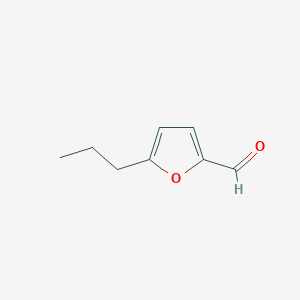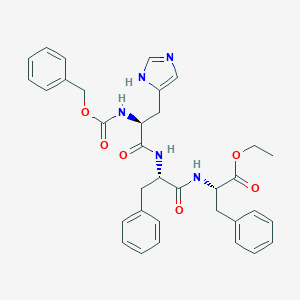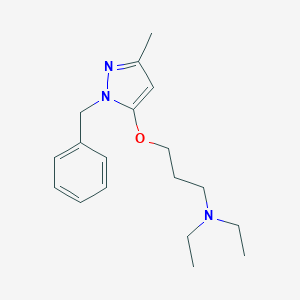
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in various physiological and pathological processes. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is synthesized using a complex chemical process and has a wide range of applications in the field of pharmacology and drug discovery.
Wirkmechanismus
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- exerts its pharmacological effects by inhibiting the activity of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in the regulation of various cellular processes. Inhibition of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This results in the modulation of various physiological and pathological processes, including inflammation, immune response, and neurodegeneration.
Biochemische Und Physiologische Effekte
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- inhibits the activity of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- with high selectivity and potency. In vivo studies have shown that Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has anti-inflammatory, bronchodilatory, and neuroprotective effects. These effects are mediated by the modulation of various signaling pathways, including the cAMP-PKA pathway, the mitogen-activated protein kinase (MAPK) pathway, and the nuclear factor-kappa B (NF-κB) pathway.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has several advantages for lab experiments. It is a potent and selective inhibitor of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-, which makes it a valuable tool for studying the role of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- in various physiological and pathological processes. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is also relatively stable and can be stored for long periods, which makes it suitable for use in long-term experiments. However, Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has several limitations for lab experiments. It is a complex chemical compound that requires advanced chemical expertise for synthesis. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is also relatively expensive, which may limit its use in some research settings.
Zukünftige Richtungen
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has several potential future directions for scientific research. One direction is the development of new Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- inhibitors based on the chemical structure of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-. These new inhibitors may have improved selectivity, potency, and pharmacokinetic properties compared to Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-. Another direction is the investigation of the role of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- in various physiological and pathological processes. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- may be used as a tool to study the role of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- in diseases such as asthma, COPD, and Alzheimer's disease. Finally, Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- may be used in drug discovery programs to identify new therapeutic targets and develop new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- involves a multi-step process that requires advanced chemical expertise. The synthesis starts with the reaction between benzyl bromide and 1-(3-dimethylamino)propoxy-3-methyl-2,4-dinitrobenzene, which leads to the formation of 1-benzyl-3-methyl-5-(3-(dimethylamino)propoxy)-2,4-dinitrobenzene. This compound is then reduced using hydrogen gas and palladium on carbon catalyst to obtain 1-benzyl-3-methyl-5-(3-(dimethylamino)propoxy)-2,4-diaminobenzene. Finally, this compound is reacted with pyrazole-5-carboxylic acid to form Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl-.
Wissenschaftliche Forschungsanwendungen
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is widely used in scientific research as a potent Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- inhibitor. Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- is an enzyme that plays a crucial role in the regulation of various physiological and pathological processes, including inflammation, immune response, and neurodegeneration. Inhibition of Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- has been shown to have therapeutic potential in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
13200-69-6 |
|---|---|
Produktname |
Pyrazole, 1-benzyl-5-(3-(diethylamino)propoxy)-3-methyl- |
Molekularformel |
C18H27N3O |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
3-(2-benzyl-5-methylpyrazol-3-yl)oxy-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C18H27N3O/c1-4-20(5-2)12-9-13-22-18-14-16(3)19-21(18)15-17-10-7-6-8-11-17/h6-8,10-11,14H,4-5,9,12-13,15H2,1-3H3 |
InChI-Schlüssel |
FNIKIPDDJVZHNV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCOC1=CC(=NN1CC2=CC=CC=C2)C |
Kanonische SMILES |
CCN(CC)CCCOC1=CC(=NN1CC2=CC=CC=C2)C |
Andere CAS-Nummern |
13200-69-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




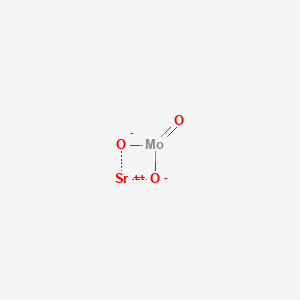
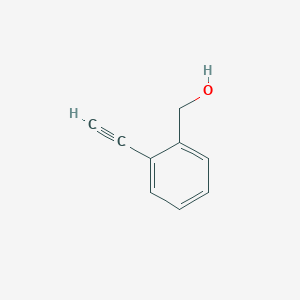
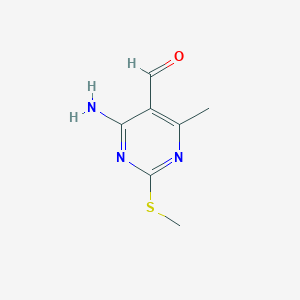
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
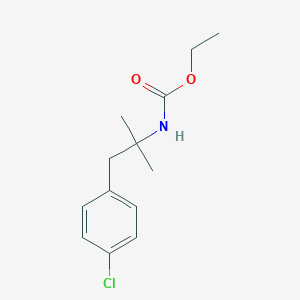
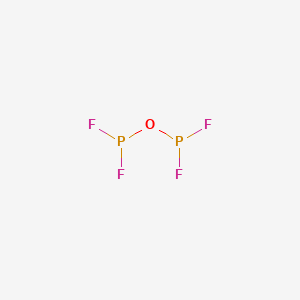
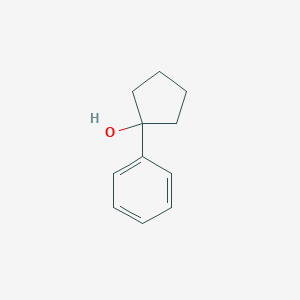
![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)
